![molecular formula C24H16N4O2 B2643882 3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile CAS No. 1321732-93-7](/img/structure/B2643882.png)
3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzimidazole derivative . It has a molecular formula of C24H16N4O2 . The benzimidazole moiety is an important class of heterocyclic compounds with a wide range of biological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole moiety and a chromen moiety . The average mass is 392.409 Da and the monoisotopic mass is 392.127319 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, benzimidazole derivatives are known to participate in a variety of chemical reactions .Applications De Recherche Scientifique
DNA Interaction and Fluorescent Staining
Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds have been utilized as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, and flow cytometry. Their ability to penetrate cells easily makes them invaluable tools in plant cell biology for analyzing nuclear DNA content values and chromosome structures. The exploration of Hoechst derivatives extends to their uses as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and investigations into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Anticancer Potential
Benzimidazole scaffolds have shown a broad spectrum of biological activities, including potential anticancer properties. These compounds have been explored for their roles in intercalating DNA, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. The versatility and structural resemblance of benzimidazole derivatives to naturally occurring purines contribute to their significant pharmacological activities. Research focuses on the synthesis of targeted benzimidazole derivatives to optimize potency and selectivity for cancer treatment, highlighting their contribution to anticancer drug development (Akhtar et al., 2019).
Synthesis and Medicinal Chemistry
The structural diversity and medicinal significance of benzimidazole derivatives have been comprehensively reviewed, emphasizing their role in medicinal chemistry as a privileged structure. These compounds are integral components of various therapeutic agents, displaying a range of pharmacological functions such as antimicrobial, antiviral, and antiparasitic activities. The review of mannich bases of benzimidazole derivatives discusses the significance of synthesis and biological activities, showcasing the broad applicability of these compounds in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Pharmacological Activities
Benzimidazoles have played a crucial role in drug discovery, exhibiting a wide range of pharmacological properties. The presence of the benzimidazole nucleus in various biological agents underscores its importance in developing new therapeutic compounds. The review aims to understand the synthesis and role of benzimidazole-derived compounds across different diseases, highlighting the therapeutic potential of these scaffolds in discovering drugs with significant biological activity (Babbar, Swikriti, & Arora, 2020).
Propriétés
IUPAC Name |
3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O2/c1-29-21-11-5-7-16-13-18(23-27-19-9-2-3-10-20(19)28-23)24(30-22(16)21)26-17-8-4-6-15(12-17)14-25/h2-13H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKITZMMDDXHTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C#N)C(=C2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

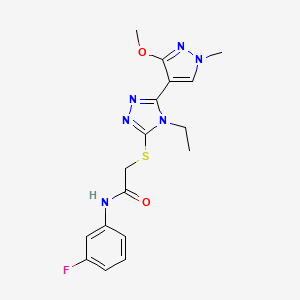
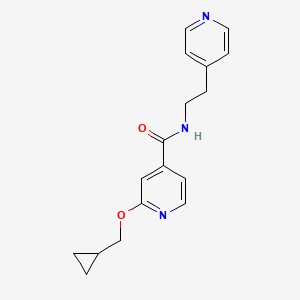



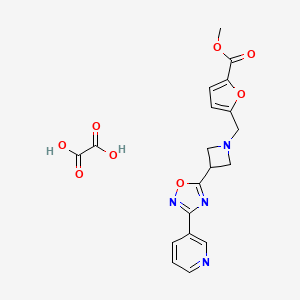
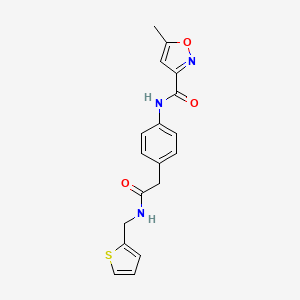
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)
![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)
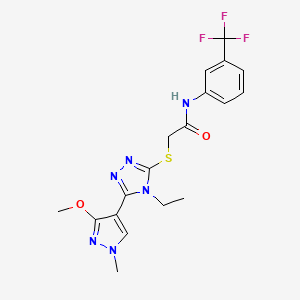
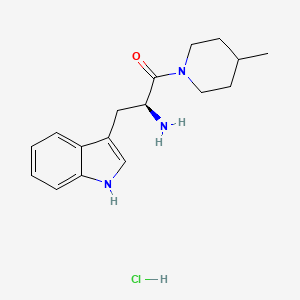
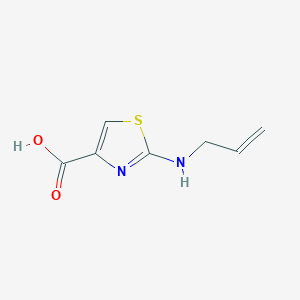
![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)